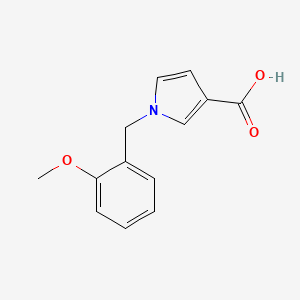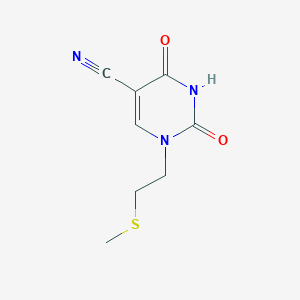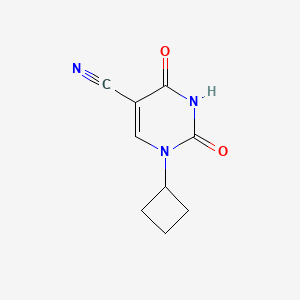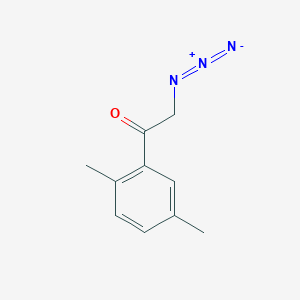![molecular formula C10H19NO2 B1470128 Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate CAS No. 1537663-33-4](/img/structure/B1470128.png)
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate
Übersicht
Beschreibung
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate (MCPP) is a synthetic compound that has been studied extensively in recent years due to its potential applications in both scientific research and medicine. MCPP is a member of the class of cyclopropylmethyl amines, which are cyclic amines containing a three-membered ring. It has been used in a variety of research applications, including as a model compound for studying the effects of cyclic amines on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
S-adenosylmethionine and Biological Applications
S-adenosylmethionine (SAM) is a critical sulfonium compound involved in various biological processes. It serves as a major biological methyl donor in reactions catalyzed by methyltransferases, participating in the synthesis of cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, ethylene, and polyamines. The study highlights SAM's role in initiating metabolic reactions and biosynthetic pathways through its electrophilic character and as a source of 5'-deoxyadenosyl radicals. This illustrates the importance of methyl donors in biological chemistry, potentially offering insights into the role of methylated compounds like Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate in similar pathways (Fontecave, Atta, & Mulliez, 2004).
Copper(II) Complexes with Cyclopropylmethylamino Derivatives
Research on the synthesis and structure of Copper(II) complexes with derivatives similar to the query compound has been conducted. These studies provide insights into the coordination chemistry of cyclopropylmethylamino derivatives, illustrating their potential applications in developing new materials with unique chemical and physical properties. Understanding the coordination behavior and structural characteristics of these complexes can inform the development of novel compounds with specific functionalities (Savel’eva et al., 2004).
Synthesis of Heterocycles with Cyclopropyl Substituents
Studies have explored the synthesis of heterocycles having cyclopropyl substituents, demonstrating the versatility of cyclopropyl-containing compounds in synthesizing various heterocyclic structures. These reactions highlight the potential for creating diverse molecular architectures, which could include compounds like Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate, for applications ranging from pharmaceuticals to materials science (Pokhodylo, Matiichuk, & Obushak, 2010).
Eigenschaften
IUPAC Name |
methyl 3-(cyclopropylmethylamino)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQBFFRNDOOTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)




![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)





